2-(4-Methyl-2-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-2-nitrophenoxy)acetohydrazide is an organic compound with the molecular formula C9H11N3O4 and a molecular weight of 225.20 g/mol This compound is characterized by the presence of a nitrophenoxy group attached to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-nitrophenoxy)acetohydrazide typically involves the reaction of 4-methyl-2-nitrophenol with chloroacetic acid, followed by the reaction with hydrazine hydrate. The general steps are as follows:
-
Formation of 4-Methyl-2-nitrophenoxyacetic acid
- 4-Methyl-2-nitrophenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
- The reaction is typically carried out in an aqueous medium at elevated temperatures.
-
Conversion to this compound
- The resulting 4-Methyl-2-nitrophenoxyacetic acid is then reacted with hydrazine hydrate.
- This reaction is usually conducted under reflux conditions in an organic solvent such as ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 2-(4-Methyl-2-aminophenoxy)acetohydrazide.
Substitution: Various substituted acetohydrazides depending on the nucleophile used.
Condensation: Hydrazones formed from the reaction with aldehydes or ketones.
Scientific Research Applications
2-(4-Methyl-2-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the preparation of various derivatives.
Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-nitrophenoxy)acetohydrazide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The nitro group can be reduced to an amino group, which may interact with biological targets, leading to the compound’s biological activity. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenoxy)acetohydrazide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(4-Nitrophenoxy)acetohydrazide: Similar structure but without the methyl group, which can influence its physical properties and reactivity.
2-(4-Methyl-2-nitrophenoxy)acetic acid: Precursor in the synthesis of 2-(4-Methyl-2-nitrophenoxy)acetohydrazide, lacks the hydrazide moiety.
Uniqueness
This compound is unique due to the presence of both a nitro group and a hydrazide moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-6-2-3-8(7(4-6)12(14)15)16-5-9(13)11-10/h2-4H,5,10H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBQVXBOOOHKPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350090 |
Source
|
Record name | 2-(4-methyl-2-nitrophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329222-71-1 |
Source
|
Record name | 2-(4-Methyl-2-nitrophenoxy)acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329222-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-methyl-2-nitrophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.